

# 4-(Trifluoromethyl)phenacyl bromide spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)phenacyl bromide

Cat. No.: B1267407

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An in-depth analysis of the spectral data of **4-(Trifluoromethyl)phenacyl bromide** is crucial for its identification, characterization, and application in research and development. This technical guide provides a summary of expected spectral data based on analogous compounds, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis.

## Spectral Data Summary

While specific experimental spectra for **4-(Trifluoromethyl)phenacyl bromide** are not readily available in public databases, the expected spectral data can be inferred from the analysis of structurally similar compounds. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.5 - 4.8	Singlet	2H	-CH <sub>2</sub> Br
~7.7 - 7.8	Doublet	2H	Aromatic H (ortho to -C=O)
~8.0 - 8.1	Doublet	2H	Aromatic H (ortho to -CF <sub>3</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~30 - 35	-CH <sub>2</sub> Br
~124 (quartet)	-CF <sub>3</sub>
~126 (quartet)	Aromatic C (ortho to -CF <sub>3</sub> )
~129	Aromatic C (ortho to -C=O)
~133	Aromatic C (ipso, attached to -C=O)
~135 (quartet)	Aromatic C (ipso, attached to -CF <sub>3</sub> )
~190	-C=O

Table 3: Predicted IR Spectral Data

Wavenumber (cm $^{-1}$ )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~1700	Strong	C=O (ketone) stretch
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1320	Strong	C-F stretch (of CF <sub>3</sub> )
~1100 - 1200	Strong	C-F stretch (of CF <sub>3</sub> )
~700 - 600	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
266/268	Molecular ion peak ( $M^+$ ) with bromine isotopes ( $^{79}\text{Br}/^{81}\text{Br}$ )
187	Fragment ion $[\text{M} - \text{Br}]^+$
145	Fragment ion $[\text{CF}_3\text{C}_6\text{H}_4]^+$
69	Fragment ion $[\text{CF}_3]^+$

## Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **4-(Trifluoromethyl)phenacyl bromide** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).<sup>[1]</sup> Filter the solution into a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.<sup>[2]</sup>
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width.
  - $^{13}\text{C}$  NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required.<sup>[3]</sup> Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.<sup>[3]</sup>
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

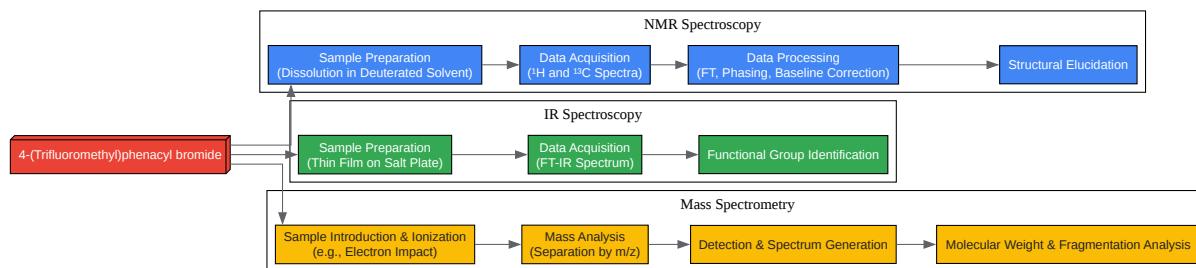
- Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4][5] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[4] Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .[6] Acquire a background spectrum of the clean salt plate to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

## Mass Spectrometry (MS)

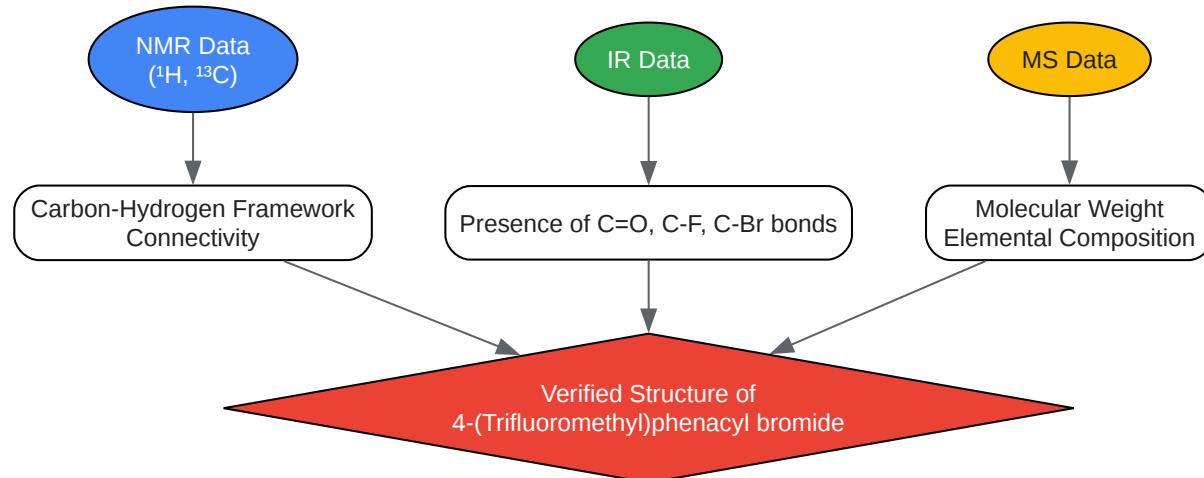
- Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer.[7] For a solid sample, it may be heated to vaporize it.[7] The sample molecules are then ionized, commonly using Electron Impact (EI) ionization, which involves bombarding the sample with high-energy electrons to form radical cations.[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).[7]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their  $m/z$  ratio.[7]
- Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule.[7][8] The molecular ion peak provides the molecular weight of the compound.[9]

## Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

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Caption: Workflow for the spectroscopic analysis of **4-(Trifluoromethyl)phenacyl bromide**.

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Caption: Logical pathway for integrating multimodal spectral data for structural verification.

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